3-methoxyisoquinolin-1-amine
Description
Properties
CAS No. |
80900-34-1 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pseudonitrosite Cyclization and Bruckner Method Adaptations
The Bruckner method, originally developed for 3-methylisoquinolines, provides a foundational framework for synthesizing methoxy-substituted analogues. In this approach, 2,5-dimethoxypropenylbenzene is treated with nitrogen trioxide to form a pseudonitrosite intermediate, which undergoes cyclization under acidic conditions . Modifications to this protocol include substituting propionic anhydride with methoxy-accepting reagents to introduce the 3-methoxy group. For instance, α-methyl-β-(2,5-dimethoxyphenyl)acrylic acid, synthesized via condensation of 2,5-dimethoxybenzaldehyde with propionic anhydride, is reduced to the corresponding propionic acid derivative before cyclization .
Critical to this method is the controlled addition of sulfuric acid during pseudonitrosite formation, which minimizes side reactions and improves reproducibility. Batch processing in 1-g increments ensures consistent yields (~90% purity) despite challenges in scaling . However, the requirement for cryogenic conditions and hazardous nitrogen trioxide limits its industrial applicability.
Buchwald-Hartwig Amination for Direct Functionalization
Recent patents demonstrate the efficacy of Buchwald-Hartwig coupling in introducing amines at the 1-position of preformed methoxy-substituted isoquinolines. For example, treating 3-methoxyisoquinoline with methylamine hydrochloride in the presence of a palladium catalyst enables selective amination at the 1-position . This method circumvents traditional limitations associated with electrophilic aromatic substitution, which often fails at the 3-position due to steric and electronic hindrance .
Key operational parameters include:
-
Catalyst System : Pd(OAc)₂ with Xantphos as a ligand.
-
Solvent : N-methylpyrrolidone (NMP) at 120°C.
-
Yield : 83.4% after purification via ethyl acetate/heptane recrystallization .
Comparative studies reveal that substituting methylamine hydrochloride for bulkier amines reduces side reactions, while maintaining reaction temperatures below 130°C prevents decomposition of the methoxy group .
Metal-Free Cyclization in Aqueous Media
A groundbreaking metal-free approach utilizes 2-(2-methoxyarylethyl)benzonitriles and primary amines in water to construct the isoquinoline core. Heating a mixture of 2-(2-methoxyphenethyl)benzonitrile and ammonium hydroxide at 100°C for 4 hours induces cyclization, directly yielding 3-methoxyisoquinolin-1-amine . This method eliminates heavy-metal catalysts and operates under ambient pressure, aligning with green chemistry principles.
Representative Procedure :
-
Combine 0.5 mmol 2-(2-methoxyphenethyl)benzonitrile and 0.6 mmol methylamine in 2 mL H₂O.
-
Heat at 100°C for 4 hours.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography .
Yields reach 94% for analogous structures, though methoxy-specific data require further validation . The aqueous environment enhances safety but may necessitate longer reaction times for electron-deficient substrates.
Halogenation-Amination Sequential Strategy
Building on Harvard’s work with halogenated isoquinolines, a two-step protocol involves chlorination at the 1-position followed by amination. Treatment of 3-methoxyisoquinoline with phosphorus oxychloride introduces a chlorine atom, which is subsequently displaced by ammonia under high-pressure conditions . While this method achieves moderate yields (65–70%), competing dimerization and oxidation byproducts necessitate careful quenching with trifluoroacetic acid to suppress undesired pathways .
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Bruckner Cyclization | H₂SO₄, N₂O₃, 0–5°C | ~70% | High purity | Scalability challenges |
| Buchwald-Hartwig | Pd(OAc)₂, NMP, 120°C | 83.4% | Selective amination | Palladium residue removal |
| Metal-Free Aqueous | H₂O, 100°C | 94%* | Eco-friendly, simple workup | Limited substrate scope |
| Halogenation-Amination | POCl₃, NH₃, 100°C | 65–70% | Versatile for analogues | Byproduct formation |
Chemical Reactions Analysis
Types of Reactions
3-methoxyisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Isoquinoline derivatives, including 3-methoxyisoquinolin-1-amine, have demonstrated a wide range of biological activities:
- Antitumor Activity : Several studies have highlighted the antitumor properties of isoquinoline derivatives. For instance, novel isoquinoline alkaloids have been isolated that show significant activity against various cancer cell lines. The mechanisms often involve apoptosis induction and inhibition of cell proliferation .
- Neuroprotective Effects : Compounds similar to this compound have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may protect dopaminergic neurons from oxidative stress and neurotoxicity, which is crucial in conditions like Parkinson's disease .
- Antimicrobial Properties : Isoquinolines have also been found to exhibit antimicrobial activities against a range of pathogens. This includes antibacterial and antiviral effects, making them promising candidates for the development of new antimicrobial agents .
Case Studies
Several case studies exemplify the application of this compound and its derivatives in research:
- Anticancer Research : A study published in a prominent journal demonstrated that a derivative of isoquinoline showed potent activity against acute myeloid leukemia (AML) cells, leading to further investigations into its mechanism of action and potential as a therapeutic agent .
- Neuroprotection in Animal Models : Research involving rodent models has shown that isoquinoline derivatives can mitigate symptoms associated with neurodegenerative diseases by reducing oxidative stress and enhancing dopaminergic signaling pathways .
- Pharmacological Screening : The compound has been subjected to various pharmacological screenings that assess its efficacy against multiple disease models, including those for inflammation and infection. These studies are critical for understanding the full therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of 3-methoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-methoxyisoquinolin-1-amine with structurally and functionally related isoquinoline and quinoline derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Findings and Implications
Substituent Position and Electronic Effects: The position of the methoxy group significantly impacts electronic distribution. For example, this compound has electron-donating effects at C3, whereas 1-methoxy-4-methylisoquinolin-3-amine shifts electron density to C1, altering reactivity . Trifluoromethoxy (in 3-(trifluoromethoxy)isoquinolin-1-amine) introduces strong electron-withdrawing effects, which may enhance binding to electron-deficient biological targets .
Pyrazole and pyridine hybrids (e.g., N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine) highlight the importance of heterocyclic appendages in targeting kinases .
Synthetic Accessibility: Microwave-assisted Buchwald–Hartwig coupling and nucleophilic aromatic substitution are robust methods for introducing amine and aryl groups to isoquinoline cores .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methoxyisoquinolin-1-amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like halogenated anilines or functionalization of the isoquinoline core. For example, potassium permanganate may be employed for oxidation steps, while sodium methoxide facilitates nucleophilic substitutions . Reaction parameters such as temperature (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) must be optimized. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the methoxy group's position and aromatic proton environments. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm and Mass Spectrometry (MS) (e.g., ESI+ mode) validate molecular weight and purity. Comparative analysis with reference spectra from databases like PubChem ensures structural fidelity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxy group in this compound's biological activity?
- Methodological Answer : SAR studies require synthesizing derivatives with substituents at the methoxy position (e.g., hydroxyl, ethoxy) and evaluating their bioactivity. Techniques include:
- Binding assays : Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to measure affinity for targets like kinases.
- Computational modeling : Density Functional Theory (DFT) to assess electronic effects of substituents on binding energetics .
- Case Study : In analogous isoquinoline derivatives, methoxy groups enhanced binding to ATP pockets in kinases by 2–3-fold compared to non-substituted analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Solutions include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay at 48h incubation).
- Purity validation : Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity.
- Meta-analysis : Apply Cochrane systematic review principles to aggregate data and identify confounding variables (e.g., cell line specificity) .
Q. How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous and organic reaction systems?
- Methodological Answer :
- Stability studies : Monitor degradation via HPLC in buffers (pH 4–10) and organic solvents (acetonitrile, THF). Methoxy groups are hydrolytically stable at neutral pH but degrade under acidic/basic conditions.
- Reactivity : In polar aprotic solvents (DMSO), the compound undergoes faster SNAr reactions due to enhanced solvation of transition states. Kinetic studies using UV-Vis spectroscopy can quantify reaction rates .
Q. What computational tools predict the binding modes of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with kinase ATP-binding sites.
- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.
- AI-driven platforms : Retrosynthesis tools (e.g., Reaxys/BKMS-integrated models) predict feasible modifications to improve target selectivity .
Q. What enzymatic pathways are inhibited or modulated by this compound, and how can enzyme kinetics studies be optimized?
- Methodological Answer :
- Pathway screening : Use kinome-wide profiling (e.g., KinomeScan) to identify inhibited kinases.
- Kinetic assays : Michaelis-Menten analysis with varying ATP concentrations (0–100 µM) and fixed inhibitor doses. Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition.
- Case Study : Analogous compounds showed IC50 values of 0.5–2 µM against MAPK pathways, suggesting potential for inflammatory disease targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
